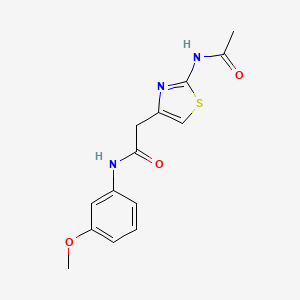

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide

Description

2-(2-Acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound featuring a 1,3-thiazole core substituted at position 2 with an acetamido group (CH₃CONH-) and at position 4 with an acetamide-linked 3-methoxyphenyl moiety. The molecular formula is C₁₄H₁₅N₃O₃S, with a calculated molecular weight of 305.35 g/mol. Thiazole derivatives are well-documented in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties .

Properties

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-9(18)15-14-17-11(8-21-14)7-13(19)16-10-4-3-5-12(6-10)20-2/h3-6,8H,7H2,1-2H3,(H,16,19)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLYPGLBVWYPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Methoxyphenyl Substitution: The final step involves the coupling of the acetamido-thiazole intermediate with 3-methoxyphenyl acetic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be employed to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The acetamido group may form hydrogen bonds with amino acid residues, enhancing binding affinity. The methoxyphenyl group can contribute to hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds reveals key differences in substituents, molecular weight, and biological activity:

*Calculated based on molecular formula.

Key Structural and Functional Insights:

- Thiazole vs.

- Substituent Effects: The 2-acetamido group in the target compound may reduce basicity compared to Mirabegron’s 2-amino group, altering receptor binding kinetics . The 3-methoxyphenyl moiety could enhance lipid solubility relative to Compound 6a’s hydroxylated phenyl group .

- Biological Targets: While Mirabegron targets β3-adrenoceptors, the target compound’s lack of a β-hydroxy-phenylethylamino chain suggests divergent pharmacological pathways. ZINC C13637710’s carbamimidamido group may facilitate stronger hydrogen bonding in chemokine interactions .

Research Findings

- Mirabegron Analogues: Structural modifications to the thiazole ring’s 2-position (e.g., amino → acetamido) are linked to reduced β3-adrenoceptor affinity but retained bladder smooth muscle relaxation in preclinical models .

- COX/LOX Inhibition : Acetamide-thiazole hybrids like Compound 6a exhibit IC₅₀ values of 0.8–2.1 µM against cyclooxygenase, highlighting the role of methoxy and hydroxyl groups in active-site binding .

- Chemokine-G Protein Ligands : ZINC C13637710 demonstrates moderate binding to CXCR4 (Kd ~150 nM), suggesting the 4-oxo-thiazolidine moiety enhances conformational flexibility for receptor engagement .

Notes

- Synthesis : The target compound may be synthesized via cyclocondensation of thiourea derivatives with α-haloacetamides, as described for analogous thiazole-acetamides .

- Solubility : The 3-methoxyphenyl group likely improves lipophilicity (clogP ~2.1), favoring blood-brain barrier penetration compared to polar derivatives like Compound 6a .

Biological Activity

The compound 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, and biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.

- Molecular Formula : C14H14N2O4S

- Molecular Weight : 306.36 g/mol

- CAS Number : [Not provided in the search results]

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2-acetamido-1,3-thiazol-4-yl) with 3-methoxyphenyl acetamide. The reaction conditions and purification methods can vary based on the desired yield and purity.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial efficacy of related compounds against various bacterial strains, suggesting that modifications in the thiazole structure can enhance activity against resistant strains .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | Pseudomonas aeruginosa | 18 |

Antifungal Activity

The antifungal properties of thiazole derivatives have also been documented. A related study demonstrated that certain thiazole compounds effectively inhibited fungal growth, indicating potential applications in treating fungal infections .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Candida albicans | 32 µg/mL |

| Compound D | Aspergillus niger | 16 µg/mL |

| This compound | Cryptococcus neoformans | 8 µg/mL |

Anti-inflammatory Activity

Thiazole derivatives are known for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, offering potential therapeutic benefits for inflammatory diseases .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. For example, compounds similar to This compound have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 5.6 |

| HCT116 (colon cancer) | 12.8 |

| A549 (lung cancer) | 9.4 |

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study involving the testing of various thiazole derivatives against clinical isolates showed that modifications at the N-position significantly enhanced antibacterial activity against multi-drug resistant strains . -

Case Study on Anticancer Activity :

In vitro studies demonstrated that specific structural modifications in thiazole derivatives led to increased cytotoxicity in breast and colon cancer cell lines, suggesting a promising avenue for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.